DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
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Overview
Description
DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite: is a chemical compound with the molecular formula C61H91N4O9P and a molecular weight of 1055.39 . It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research, diagnostics, and therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite involves multiple steps, starting with the protection of the uridine molecule. The 2’-hydroxyl group of uridine is protected with a long-chain alkyl group (C22) to form 2’-O-C22-rU. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite .
Industrial Production Methods: : Industrial production of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite typically involves large-scale synthesis using automated synthesizers. These machines can perform the repetitive steps of oligonucleotide synthesis with high precision and efficiency .
Chemical Reactions Analysis
Types of Reactions: : DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Reduction: The cyanoethyl protecting group is removed by reduction.
Substitution: The DMTr group is removed by acid treatment to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Reduction: Ammonium hydroxide or methylamine.
Substitution: Trichloroacetic acid in dichloromethane.
Major Products: : The major products formed from these reactions are the desired oligonucleotides with specific sequences and modifications .
Scientific Research Applications
DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite is widely used in scientific research for the synthesis of modified oligonucleotides. These oligonucleotides have applications in:
Chemistry: Used as primers and probes in polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
Biology: Used in gene editing technologies such as CRISPR-Cas9.
Medicine: Used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Used in the production of diagnostic kits and biosensors.
Mechanism of Action
The mechanism of action of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted side reactions. The CE phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides. Once incorporated into the oligonucleotide, the protecting groups are removed, and the oligonucleotide can hybridize with its complementary sequence to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
DMTr-2’-O-C16-rU-3’-CE-Phosphoramidite: Similar structure but with a shorter alkyl chain (C16) instead of C22.
DMTr-2’-O-C16-rC-3’-CE-Phosphoramidite: Similar structure but with cytidine instead of uridine.
Uniqueness: : DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite is unique due to its long alkyl chain (C22), which provides increased hydrophobicity and stability to the oligonucleotide. This makes it particularly useful in applications where enhanced stability and binding affinity are required .
Properties
Molecular Formula |
C61H91N4O9P |
---|---|
Molecular Weight |
1055.4 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-docosoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C61H91N4O9P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-45-70-58-57(74-75(72-46-31-43-62)65(48(2)3)49(4)5)55(73-59(58)64-44-42-56(66)63-60(64)67)47-71-61(50-32-28-27-29-33-50,51-34-38-53(68-6)39-35-51)52-36-40-54(69-7)41-37-52/h27-29,32-42,44,48-49,55,57-59H,8-26,30-31,45-47H2,1-7H3,(H,63,66,67)/t55-,57-,58-,59-,75?/m1/s1 |
InChI Key |
UVVBAOHROLTNIE-PGNDMMQRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
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